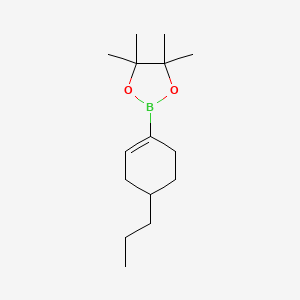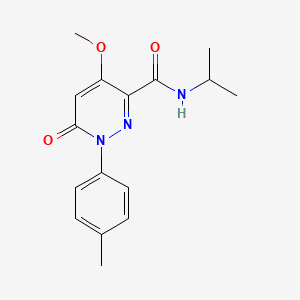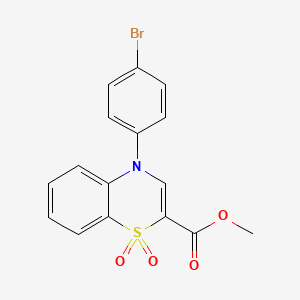
1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is a synthetic compound that falls under the category of beta-blockers. Beta-blockers are commonly used in the medical field to manage various cardiovascular conditions. This particular compound exhibits unique structural features that confer specific pharmacological properties, making it an interesting subject of study in both medicinal and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride typically involves a series of organic reactions:
Alkylation: The initial step involves the alkylation of 2,4-dimethylphenol with an appropriate alkylating agent under basic conditions to yield the intermediate 2,4-dimethylphenoxy alkane.
Amination: The alkyl intermediate is then subjected to amination with sec-butylamine, usually in the presence of a catalyst and under controlled temperature and pressure, to obtain the secondary amine derivative.
Hydrolysis and Salt Formation: The final step involves the hydrolysis of the amine derivative followed by neutralization with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound is optimized for yield and purity. Key considerations include the selection of cost-effective and high-purity starting materials, as well as the implementation of efficient purification techniques such as recrystallization or chromatographic methods to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation at the amine group to form corresponding N-oxides.
Reduction: Reduction can yield the primary amine from the secondary amine group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are typically optimized for temperature, solvent, and pH to achieve desired conversions.
Major Products
Major products formed from these reactions include:
N-oxides from oxidation reactions.
Primary amines from reduction reactions.
Substituted derivatives from nucleophilic or electrophilic substitution.
Applications De Recherche Scientifique
1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride has a wide range of applications across various scientific fields:
Chemistry: Used as a reference compound in the study of beta-blockers and their interactions with various chemical agents.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving beta-adrenergic receptors.
Medicine: Employed in the development of treatments for cardiovascular diseases, including hypertension and arrhythmias.
Industry: Utilized in the formulation of pharmaceutical products and in the study of drug delivery systems.
Mécanisme D'action
The primary mechanism of action of 1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride involves the blockade of beta-adrenergic receptors, thereby inhibiting the effects of adrenaline and noradrenaline. This results in reduced heart rate, decreased myocardial contractility, and lower blood pressure. The compound specifically targets beta-1 receptors located in the heart, making it highly effective in cardiovascular therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: A non-selective beta-blocker with similar applications but differing in structural complexity.
Metoprolol: A selective beta-1 blocker used in managing cardiovascular conditions.
Atenolol: Another selective beta-1 blocker with a slightly different pharmacokinetic profile.
Uniqueness
1-(Sec-butylamino)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is unique due to its specific beta-1 selectivity and distinctive structural features that contribute to its pharmacological profile. Its sec-butylamino group and the 2,4-dimethylphenoxy moiety confer specific binding affinities and metabolic pathways, distinguishing it from other beta-blockers in terms of efficacy and side effect profile.
There you go! Got more on your mind?
Propriétés
IUPAC Name |
1-(butan-2-ylamino)-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-5-13(4)16-9-14(17)10-18-15-7-6-11(2)8-12(15)3;/h6-8,13-14,16-17H,5,9-10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBZHOCJBCGBJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(COC1=C(C=C(C=C1)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2848993.png)

![1-(Cyclohex-3-ene-1-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2848995.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2848998.png)




![1-[(4-Methylbenzenesulfonyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2849009.png)
amine](/img/structure/B2849010.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-2-cyclohexaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2849014.png)

